molecular formula C10H11N3O B1269887 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one CAS No. 934397-98-5

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

Cat. No. B1269887
CAS RN: 934397-98-5
M. Wt: 189.21 g/mol
InChI Key: IUURCNSBVAESQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one and its derivatives often involves multi-component reactions, highlighting the efficiency and atom economy of these methods. For example, a series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, potent anticancer agents, were synthesized via a one-pot, four-component condensation reaction using ionic liquid [Et3NH][HSO4] as an efficient, eco-friendly, and reusable catalyst (Nikalje, Seijas Vazquez, Vázquez-Tato, & Nimbalkar, 2016).

Molecular Structure Analysis

The molecular and crystal structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one was established using X-ray diffraction, revealing the predominant tautomeric form (the CH-form) due to the pyrazol-3-one ring (Kimura, Okabayashi, & Yasuoka, 1984).

Chemical Reactions and Properties

The compound participates in various chemical reactions leading to the formation of new derivatives with interesting properties. For instance, the synthesis and reactions of 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, which showed excellent biocidal properties in some cases, demonstrate the compound's versatility in chemical synthesis (Youssef & Omar, 2007).

Physical Properties Analysis

The physical properties of this compound derivatives have been studied through various spectroscopic and crystallographic investigations. For example, the study of Schiff base ligands derived from this compound used elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography to elucidate their structure and properties (Hayvalı, Unver, & Svoboda, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been a focus of study for understanding the compound's potential applications. Synthesis, structural tautomerism, and the crystal structure of Schiff bases from 4-acylpyrazolone have been investigated, revealing insights into the compound's chemical behavior and interactions (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is involved in various chemical synthesis processes. Nazarenko et al. (2008) investigated its reaction with activated lactams, leading to the formation of cyclic enamines and other derivatives Nazarenko, Bova, Polovinko, & Tolmachev, 2008. This compound's crystal and molecular structure have been determined by X-ray diffraction, as discussed by Kimura (1986), providing insights into its tautomeric forms in solid state Kimura, 1986.

Corrosion Inhibition

The compound shows potential in corrosion inhibition applications. Abdel Hameed et al. (2020) explored its derivatives for corrosion inhibition on C-steel surfaces in acidic environments, highlighting its effectiveness in preventing material degradation Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020.

Antiproliferative and Antimicrobial Activities

Certain derivatives of this compound have been studied for their antiproliferative activity against cancer cell lines. Pettinari et al. (2006) synthesized complexes incorporating this structure, which showed dose-dependent decrease in cell proliferation in melanoma cell lines Pettinari, Caruso, Zaffaroni, Villa, Marchetti, Pettinari, Phillips, Tanski, & Rossi, 2006. Additionally, Schiff base compounds derived from this chemical have shown antibacterial activities, as reported by Liu et al. (2012) Liu, Chen, Yan, Huang, & Xiong, 2012.

Dyeing and Fluorescent Properties

Bagdatli and Ocal (2012) investigated azo and bisazo dyes derived from 5-pyrazolones, including this compound, for dyeing and biological properties Bagdatli & Ocal, 2012. Additionally, Asiri et al. (2018) synthesized a fluorescent chemosensor using a derivative for selective detection of Al3+ ions, demonstrating its utility in sensing applications Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018.

Safety and Hazards

This compound is classified as Eye Irrit. 2 and Skin Irrit. 2, indicating it can cause skin and eye irritation . It’s important to handle it with appropriate safety measures.

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, potential applications, and biological activities. Given the wide range of activities exhibited by similar compounds, there could be potential for developing new drugs or other applications .

properties

IUPAC Name

3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUURCNSBVAESQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(NC1=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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